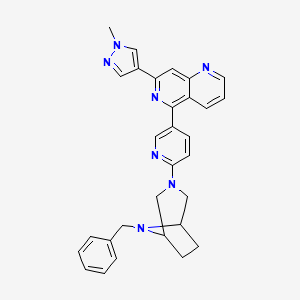
Ret-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ret-IN-6 is a potent inhibitor of the rearranged during transfection (RET) protein, which is a receptor tyrosine kinase involved in cell growth and differentiation. The compound has shown significant inhibitory activity with an IC50 value of 4.57 nanomolar . It is primarily used in scientific research to study the RET protein and its role in various biological processes.
Preparation Methods
The synthesis of Ret-IN-6 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditionsIndustrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Ret-IN-6 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.
Scientific Research Applications
Ret-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of RET inhibitors.
Biology: Helps in understanding the role of the RET protein in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating diseases associated with abnormal RET activity, such as certain cancers.
Industry: Used in the development of new drugs and therapeutic agents targeting the RET protein
Mechanism of Action
Ret-IN-6 exerts its effects by binding to the RET protein and inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting the signaling pathways that promote cell growth and differentiation. The molecular targets of this compound include the ATP-binding site of the RET protein, and the pathways involved are primarily related to cell proliferation and survival .
Comparison with Similar Compounds
Ret-IN-6 is unique among RET inhibitors due to its high potency and selectivity. Similar compounds include:
Vandetanib: A multi-kinase inhibitor with activity against RET, used in the treatment of medullary thyroid carcinoma.
Cabozantinib: Another multi-kinase inhibitor targeting RET, approved for use in various cancers.
Selpercatinib: A selective RET inhibitor with applications in treating RET fusion-positive cancers. Compared to these compounds, this compound offers a higher degree of selectivity for the RET protein, making it a valuable tool for research and potential therapeutic development
Properties
Molecular Formula |
C30H29N7 |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
5-[6-(8-benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)pyridin-3-yl]-7-(1-methylpyrazol-4-yl)-1,6-naphthyridine |
InChI |
InChI=1S/C30H29N7/c1-35-18-23(16-33-35)27-14-28-26(8-5-13-31-28)30(34-27)22-9-12-29(32-15-22)36-19-24-10-11-25(20-36)37(24)17-21-6-3-2-4-7-21/h2-9,12-16,18,24-25H,10-11,17,19-20H2,1H3 |
InChI Key |
ALNMYAIMUDFSEG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=C3C=CC=NC3=C2)C4=CN=C(C=C4)N5CC6CCC(C5)N6CC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


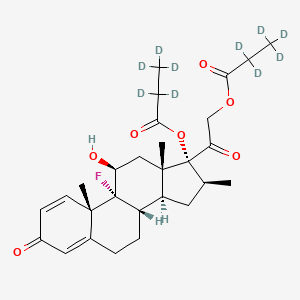
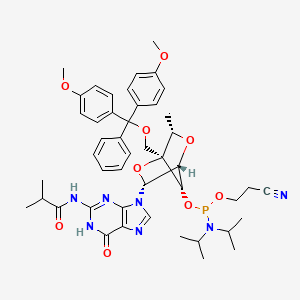
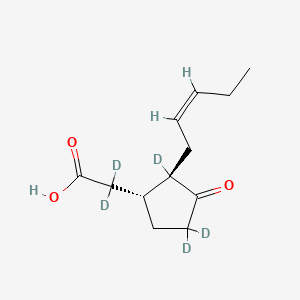
![4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol](/img/structure/B12407944.png)
![2-amino-7-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12407947.png)
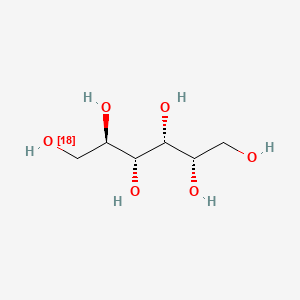
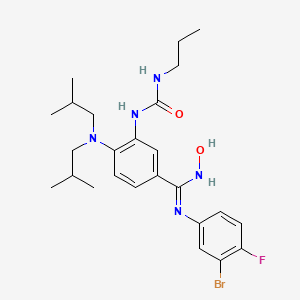
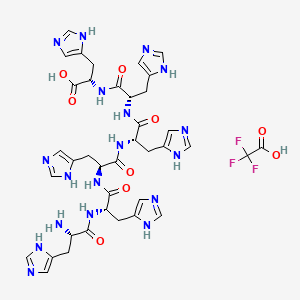
![2-[(4-Aminophenyl)sulfonyl-[4-[(2-azanyl-2-oxidanylidene-ethyl)-(4-methoxyphenyl)sulfonyl-amino]naphthalen-1-yl]amino]ethanamide](/img/structure/B12407972.png)
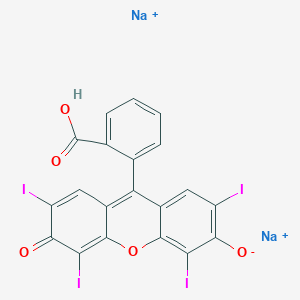
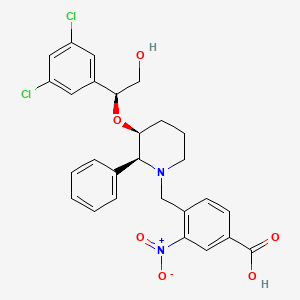
![cyclo[Ala-D-Ala-N(Me)Leu-Leu-N(Me)Val-N(Me)Bmt(E)-Thr-D-N(Me)Ala-N(Me)Thr(Me)-Leu-N(Me)Leu]](/img/structure/B12407982.png)
![10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol](/img/structure/B12407983.png)

